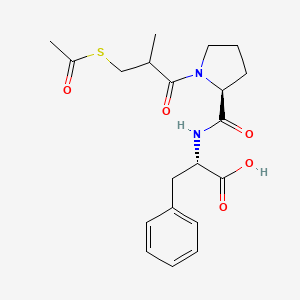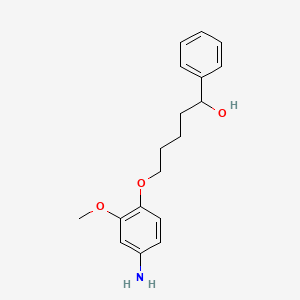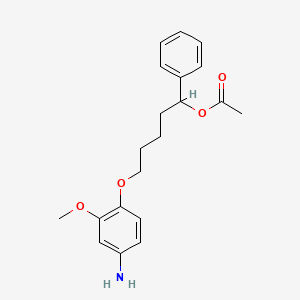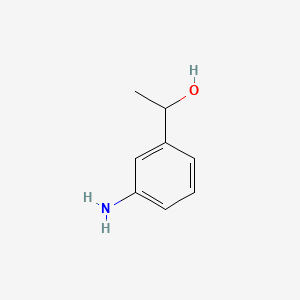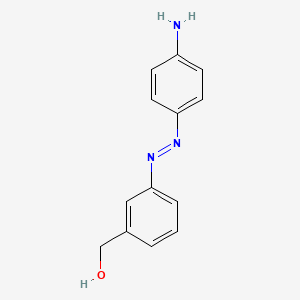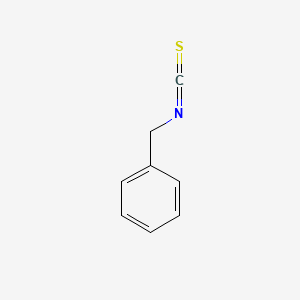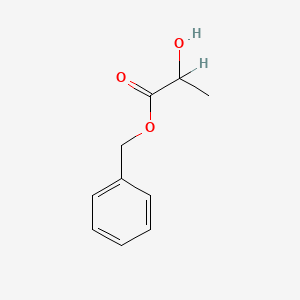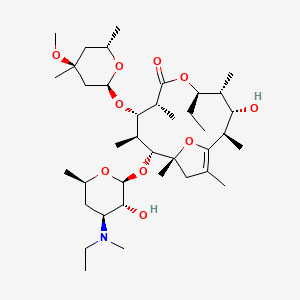
Alemcinal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alemcinal is a Gastrointestinal Agent.
Applications De Recherche Scientifique
Adaptive Laboratory Evolution in Microbial Research
Evolutionary Adaptation Studies : ALE has been employed to study the adaptation of microorganisms like Escherichia coli to various environmental conditions. This includes observing genetic mutations and evolutionary paths under controlled conditions, such as temperature variations (Sandberg et al., 2014).
Metabolic Engineering : ALE is a tool in metabolic engineering, allowing nonintuitive beneficial mutations across different genes and regulatory regions. It has been effective in optimizing production strains in various organisms including yeast and bacteria (Portnoy, Bezdan, & Zengler, 2011).
Bioproduction Enhancement : The methodology is used to create microbial cell factories. This involves adapting cells to specific environments, leading to improved phenotypes for increased production of target compounds (Hirasawa & Maeda, 2022).
Genetic Mutation Identification : ALE helps in identifying key mutations that enable increased fitness, as seen in studies involving E. coli. Such insights are valuable for understanding rapid growth phenotypes and could be applied in various biotechnological fields (LaCroix et al., 2014).
Industrial Biotechnology Applications : ALE experiments provide a deeper understanding of microbial physiology and aid in acquiring production strains with beneficial mutations for industrial bioproduction (Sandberg, Salazar, Weng, Palsson, & Feist, 2019).
Microalgae Evolution for Biotechnology : ALE is also applied in evolving microalgae, enhancing growth, stress resistance, and metabolic processes. This has significant implications for biodegradation of pollutants and industrial utilization of microalgae (Zhang, Wu, & Meng, 2021).
ALE in Non-Model Microorganisms : Its applications extend beyond model organisms, showing promise in other microorganisms for improving traits like ethanol, butanol, and lipid production (Mavrommati, Daskalaki, Papanikolaou, & Aggelis, 2021).
Propriétés
Numéro CAS |
150785-53-8 |
|---|---|
Nom du produit |
Alemcinal |
Formule moléculaire |
C38H67NO10 |
Poids moléculaire |
697.9 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-11-[(2S,3R,4S,6R)-4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3-hydroxy-9-[(2S,4S,6S)-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one |
InChI |
InChI=1S/C38H67NO10/c1-14-28-23(6)30(40)24(7)32-20(3)17-38(11,49-32)34(48-36-31(41)27(39(12)15-2)16-21(4)45-36)25(8)33(26(9)35(42)46-28)47-29-19-37(10,43-13)18-22(5)44-29/h21-31,33-34,36,40-41H,14-19H2,1-13H3/t21-,22+,23+,24-,25+,26-,27+,28-,29+,30+,31-,33+,34-,36+,37+,38-/m1/s1 |
Clé InChI |
IWTSXJNGTTXMFK-KTQUSEMZSA-N |
SMILES isomérique |
CC[C@@H]1[C@@H]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@](C[C@@H](O3)C)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)CC)O)C)C)C)O)C |
SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)CC)O)C)C)C)O)C |
SMILES canonique |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)CC)O)C)C)C)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
8,9-anhydro-4''-deoxy-3'-N-desmethyl-3'-N-ethylerythromycin B 6,9-hemiacetal ABT 229 ABT-229 Alemcinal |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



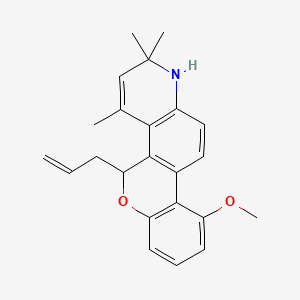
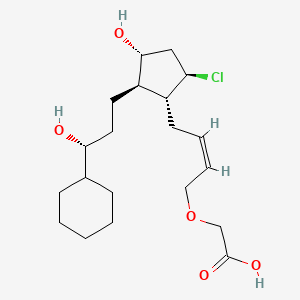
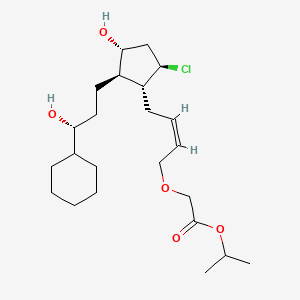
![{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol](/img/structure/B1666764.png)
